6-Bromophthalazine-1,4-diol 6-Bromophthalazine-1,4-diol
Brand Name: Vulcanchem
CAS No.: 76240-49-8
VCID: VC2365240
InChI: InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,(H,10,12)(H,11,13)
SMILES: C1=CC2=C(C=C1Br)C(=O)NNC2=O
Molecular Formula: C8H5BrN2O2
Molecular Weight: 241.04 g/mol

6-Bromophthalazine-1,4-diol

CAS No.: 76240-49-8

Cat. No.: VC2365240

Molecular Formula: C8H5BrN2O2

Molecular Weight: 241.04 g/mol

* For research use only. Not for human or veterinary use.

6-Bromophthalazine-1,4-diol - 76240-49-8

Specification

CAS No. 76240-49-8
Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
IUPAC Name 6-bromo-2,3-dihydrophthalazine-1,4-dione
Standard InChI InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,(H,10,12)(H,11,13)
Standard InChI Key UFWQSROUAIPXQJ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)C(=O)NNC2=O
Canonical SMILES C1=CC2=C(C=C1Br)C(=O)NNC2=O

Introduction

ParameterValue
CAS Number76240-49-8
Molecular FormulaC₈H₅BrN₂O₂
IUPAC Name6-bromo-2,3-dihydrophthalazine-1,4-dione
PubChem Compound ID11379478
HS Code2933990090

These identification parameters are essential for regulatory compliance and proper handling in laboratory settings .

Structural Characteristics

The molecular structure of 6-Bromophthalazine-1,4-diol features a phthalazine core with a bromine substituent at position 6 and hydroxyl groups at positions 1 and 4. This arrangement creates a compound with specific chemical reactivity and physical properties that distinguish it from other phthalazine derivatives.

Structural Representations

Various structural representation formats provide different ways to characterize and identify this compound:

Representation TypeValue
InChIInChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,(H,10,12)(H,11,13)
SMILESC1=CC2=C(C=C1Br)C(=O)NNC2=O
Canonical SMILESC1=CC2=C(C=C1Br)C(=O)NNC2=O
InChIKeyUFWQSROUAIPXQJ-UHFFFAOYSA-N

These structural representations are critical for computational chemistry applications and database searches, allowing researchers to uniquely identify and model the compound.

Physical and Chemical Properties

The physical and chemical properties of 6-Bromophthalazine-1,4-diol determine its behavior in various experimental conditions and its potential applications.

Basic Physical Properties

PropertyValue
Molecular Weight241.041 g/mol
Physical StateSolid (presumed based on similar compounds)
LogP1.80350
Polar Surface Area (PSA)66.24000 Ų
Melting PointNot Available
Boiling PointNot Available
DensityNot Available
Flash PointNot Available

The limited availability of experimental physical property data suggests that further characterization of this compound would be valuable to the scientific community .

Chemical Characteristics

6-Bromophthalazine-1,4-diol contains several functional groups that define its chemical reactivity:

  • The bromophenyl moiety provides a site for various cross-coupling reactions.

  • The hydrazide-like structure (-CO-NH-NH-CO-) enables hydrogen bonding capabilities.

  • The two carbonyl groups can participate in nucleophilic addition reactions.

  • The presence of acidic NH groups allows for deprotonation reactions and salt formation.

These structural features make the compound particularly interesting for synthetic organic chemistry applications, especially in pharmaceutical development.

Applications and Research Significance

Synthetic Applications

6-Bromophthalazine-1,4-diol serves as an important synthetic intermediate in organic chemistry. The bromine substituent provides a reactive site for various transformations:

  • Cross-coupling reactions (Suzuki, Sonogashira, Heck) to introduce new carbon-carbon bonds.

  • Nucleophilic substitution reactions to replace the bromine with other functional groups.

  • Metal-halogen exchange reactions followed by electrophilic quenching.

These transformations allow chemists to use this compound as a building block for the synthesis of more complex molecules .

Research Applications

Regulatory ParameterValue
VAT17.0%
Tax Rebate Rate13.0%
MFN Tariff6.5%
General Tariff20.0%

These regulatory parameters are important considerations for research institutions and chemical suppliers handling this compound .

Related Compounds

Structural Analogs

The search results mention 6-bromo-1,4-dichlorophthalazine (C₈H₃BrCl₂N₂), which is a related compound with chlorine atoms replacing the hydroxyl groups. This compound has different chemical properties and reactivity patterns:

Property6-Bromophthalazine-1,4-diol6-bromo-1,4-dichlorophthalazine
Molecular FormulaC₈H₅BrN₂O₂C₈H₃BrCl₂N₂
Molecular Weight241.04 g/mol276.89 g/mol
Functional GroupsHydroxyl/carbonylChloro substituents
SMILESC1=CC2=C(C=C1Br)C(=O)NNC2=OC1=CC2=C(C=C1Br)C(=NN=C2Cl)Cl

The dichlorophthalazine derivative would generally exhibit greater reactivity toward nucleophilic substitution reactions compared to the diol form .

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